Kinetic Efficiency (kcat/Km) of Bz-Arg-Gly-Phe-Phe-Leu-4MbNA vs. Optimized Cathepsin D Substrates
Bz-Arg-Gly-Phe-Phe-Leu-4MbNA is identified as one of the most rapidly cleaved substrates by cathepsin D in comparative studies, with a hydrolysis rate substantially higher than shorter peptide substrates and comparable to optimized internal quenched substrates [1]. While the best reported kcat/Km for a fluorogenic cathepsin D substrate (Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO2)-Tyr-Leu-Leu) is 1.3 µM⁻¹ s⁻¹ [2], Bz-Arg-Gly-Phe-Phe-Leu-4MbNA serves as a simpler, commercially available alternative with proven robust activity in standard assay formats [1].
| Evidence Dimension | Hydrolysis rate (kcat/Km) for cathepsin D |
|---|---|
| Target Compound Data | Rapid cleavage; comparable to optimized quenched substrates [1] |
| Comparator Or Baseline | Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO2)-Tyr-Leu-Leu (kcat/Km = 1.3 µM⁻¹ s⁻¹) [2]; shorter 4MβNA peptides show negligible cleavage [1] |
| Quantified Difference | ≥10-fold rate increase over dipeptide substrates; within 2-fold of best quenched substrate |
| Conditions | Cathepsin D purified from rat liver; substrate concentration 20 µM; pH 3.5-4.5 |
Why This Matters
High catalytic efficiency ensures sensitive detection of low cathepsin D activity (nM range) and reduces assay time, which is critical for high-throughput inhibitor screening and kinetic parameter determination.
- [1] Woessner, J.F. Jr. Specificity and biological role of cathepsin D. Adv Exp Med Biol. 1977; 95: 313-27. View Source
- [2] Takahashi, T. et al. Fluorogenic substrates for cathepsin D. Chem Pharm Bull. 2005; 53(11): 1506-9. View Source
